2-Chloro-1,1,1,2-tetrafluoropropane 2-Chloro-1,1,1,2-tetrafluoropropane
Brand Name: Vulcanchem
CAS No.: 421-73-8
VCID: VC8426766
InChI: InChI=1S/C3H3ClF4/c1-2(4,5)3(6,7)8/h1H3
SMILES: CC(C(F)(F)F)(F)Cl
Molecular Formula: C3H3ClF4
Molecular Weight: 150.5 g/mol

2-Chloro-1,1,1,2-tetrafluoropropane

CAS No.: 421-73-8

Cat. No.: VC8426766

Molecular Formula: C3H3ClF4

Molecular Weight: 150.5 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1,1,1,2-tetrafluoropropane - 421-73-8

Specification

CAS No. 421-73-8
Molecular Formula C3H3ClF4
Molecular Weight 150.5 g/mol
IUPAC Name 2-chloro-1,1,1,2-tetrafluoropropane
Standard InChI InChI=1S/C3H3ClF4/c1-2(4,5)3(6,7)8/h1H3
Standard InChI Key SMCNZLDHTZESTK-UHFFFAOYSA-N
SMILES CC(C(F)(F)F)(F)Cl
Canonical SMILES CC(C(F)(F)F)(F)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

HCFC-244bb features a propane chain where the second carbon is bonded to one chlorine atom and four fluorine atoms, resulting in the formula CF3CFClCH3\text{CF}_3\text{CFClCH}_3. The SMILES notation CC(C(F)(F)F)(F)Cl\text{CC(C(F)(F)F)(F)Cl} and InChI key SMCNZLDHTZESTK-UHFFFAOYSA-N\text{SMCNZLDHTZESTK-UHFFFAOYSA-N} confirm its stereochemistry . The chlorine atom introduces polarity, while fluorination enhances thermal stability and reduces flammability.

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Molecular Weight136.476 g/mol
Boiling PointNot explicitly reported-
DensityCompressed gas (storage form)
ReactivityStable under standard conditions; reacts with strong oxidizers/reducers

The compound’s nonflammability and gaseous state at room temperature make it suitable for industrial applications requiring inert atmospheres .

Synthesis and Industrial Production

Catalytic Liquid-Phase Fluorination

The primary synthesis route involves liquid-phase fluorination of 2-chloro-3,3,3-trifluoropropene (CF3CCl=CH2\text{CF}_3\text{CCl=CH}_2) with hydrogen fluoride (HF) using a dual catalyst system of antimony pentafluoride (SbF5\text{SbF}_5) and fluoride salts (e.g., KF\text{KF}, CsF\text{CsF}) .

Reaction Conditions:

  • Temperature: 25–60°C (lower than traditional methods, reducing energy costs) .

  • Molar Ratios:

    • CF3CCl=CH2:HF=1:115\text{CF}_3\text{CCl=CH}_2 : \text{HF} = 1:1–15

    • SbF5:fluoride salt=1:0.13\text{SbF}_5 : \text{fluoride salt} = 1:0.1–3

  • Catalyst Lifespan: Exceeds 500 hours due to stabilized antimony valence states .

This method achieves a reaction preference of 98.0–99.5%, minimizing byproducts like 2,3-dichloro-3,3,3-trifluoropropene .

Alternative Pathways

A patent by WO2019003896A1 describes a multi-step process starting from 1,2-dichloro-2-fluoropropane (CH3CClFCH2Cl\text{CH}_3\text{CClFCH}_2\text{Cl}), though details remain sparse . The emphasis on catalytic efficiency and mild conditions underscores industry trends toward sustainable manufacturing .

Chemical Reactivity and Functional Transformations

Stability and Decomposition

HCFC-244bb remains inert under standard storage conditions but decomposes exothermically above 200°C, releasing hydrogen chloride (HCl\text{HCl}) and fluorine gases . Its reactivity profile includes:

  • Oxidation: Reacts with strong oxidizers (e.g., peroxides) to form carbonyl fluorides.

  • Reduction: Susceptible to reductive dechlorination using metal hydrides, yielding CF3CF2CH3\text{CF}_3\text{CF}_2\text{CH}_3.

Role in HFO-1234yf Synthesis

HCFC-244bb serves as the precursor to HFO-1234yf (CF3CF=CH2\text{CF}_3\text{CF=CH}_2), a refrigerant with near-zero ozone depletion potential (ODP) and a global warming potential (GWP) of 4 . Dehydrochlorination of HCFC-244bb via alkaline treatment (e.g., KOH\text{KOH}) produces HFO-1234yf efficiently .

Industrial and Environmental Applications

Refrigerant Manufacturing

Over 80% of HCFC-244bb production supports HFO-1234yf synthesis, which is replacing HFC-134a in automotive air conditioning systems . The transition aligns with the Kigali Amendment to the Montreal Protocol, mandating phasedown of high-GWP refrigerants .

Specialty Solvents and Intermediates

HCFC-244bb’s polarity and volatility make it effective in precision cleaning solvents for electronics and pharmaceuticals. Its use as a fluorinating agent in organic synthesis is under exploration, particularly for introducing trifluoromethyl groups.

Comparative Analysis with Related Compounds

HCFC-244bb’s uniqueness lies in its balanced reactivity and stability. The table below contrasts it with structurally similar compounds:

CompoundMolecular FormulaKey Properties
HCFC-244bbC3H3ClF4\text{C}_3\text{H}_3\text{ClF}_4Low GWP, precursor to HFO-1234yf
HFC-134aC2H2F4\text{C}_2\text{H}_2\text{F}_4High GWP (1,430), phased out
HCFC-241bbC3H3Cl2F\text{C}_3\text{H}_3\text{Cl}_2\text{F}Higher ODP, intermediate in older syntheses

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